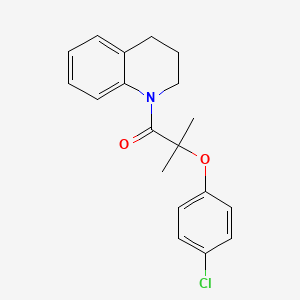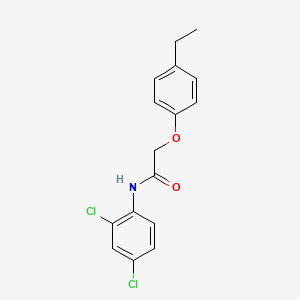
2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Attachment of 4-chlorophenoxy group: This step involves the nucleophilic substitution reaction where the 4-chlorophenoxy group is introduced to the quinoline derivative.
Formation of the final product: The final step involves the reaction of the intermediate with a suitable methylating agent to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Phenoxy compounds: Compounds containing the phenoxy group are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,23-16-11-9-15(20)10-12-16)18(22)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,5,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVBUUPLKMDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5868321.png)
![3-Phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![3,4-Dimethyl-7-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)

![3-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5868412.png)
